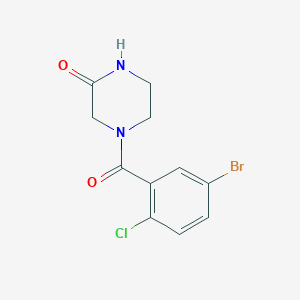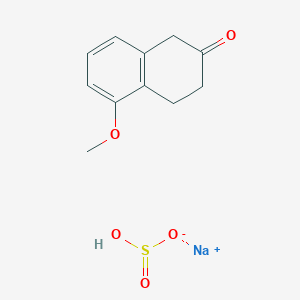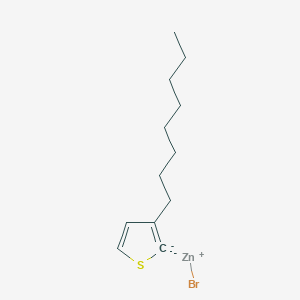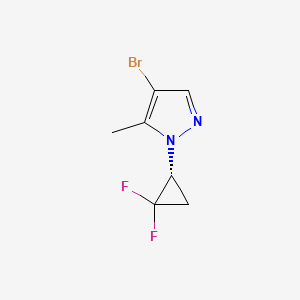
(R)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom, a difluorocyclopropyl group, and a methyl group attached to a pyrazole ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the difluorocyclopropyl group, followed by its attachment to the pyrazole ring. The bromine and methyl groups are then introduced through selective bromination and methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Applications De Recherche Scientifique
®-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The difluorocyclopropyl group is known to enhance the compound’s stability and binding affinity, while the bromine and methyl groups contribute to its overall reactivity and selectivity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-(2,2-Difluorocyclopropyl)methanamine
- ®-(2,2-Difluorocyclopropyl)methanol
Uniqueness
Compared to similar compounds, ®-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Its difluorocyclopropyl group enhances stability, while the bromine atom allows for further functionalization through substitution reactions, making it a versatile and valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H7BrF2N2 |
|---|---|
Poids moléculaire |
237.04 g/mol |
Nom IUPAC |
4-bromo-1-[(1R)-2,2-difluorocyclopropyl]-5-methylpyrazole |
InChI |
InChI=1S/C7H7BrF2N2/c1-4-5(8)3-11-12(4)6-2-7(6,9)10/h3,6H,2H2,1H3/t6-/m1/s1 |
Clé InChI |
LVXFVWNVUZLQKD-ZCFIWIBFSA-N |
SMILES isomérique |
CC1=C(C=NN1[C@@H]2CC2(F)F)Br |
SMILES canonique |
CC1=C(C=NN1C2CC2(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)
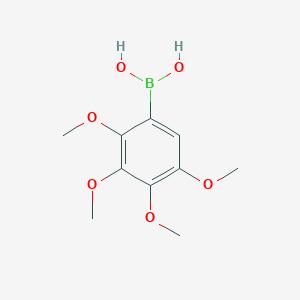
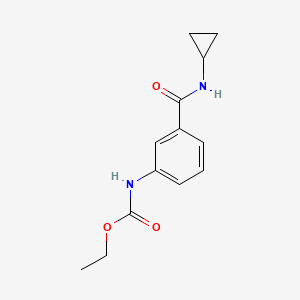
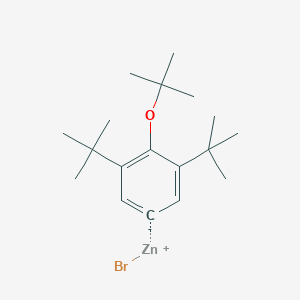



![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
